N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS3/c24-16(21-18-22-17(23-27-18)14-9-5-2-6-10-14)12-26-19-20-15(11-25-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKIAUSDGSLXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and thiazole rings. One common approach is to first synthesize the 3-phenyl-1,2,4-thiadiazol-5-yl moiety, followed by the introduction of the 4-phenyl-1,3-thiazol-2-yl group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), RT, 6 hrs | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfinyl]acetamide |
| Sulfone formation | m-CPBA (2 eq), DCM, 0°C → RT | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfonyl]acetamide |
These reactions preserve the thiadiazole and thiazole rings while modifying the sulfur oxidation state .
Nucleophilic Substitution
The sulfanyl linker participates in substitution reactions with electrophiles:
Key Observations:
-
Alkylation : Reaction with methyl iodide (CH₃I) in basic media (K₂CO₃/DMF) yields 2-[(4-phenyl-1,3-thiazol-2-yl)methylsulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide .
-
Acylation : Treatment with acetyl chloride (ClCOCH₃) produces 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propionamide , confirmed by NMR shifts at δ 2.15 ppm (CH₃) .
Ring-Opening and Rearrangement
Under strong acidic/basic conditions:
-
Acid Hydrolysis (6M HCl, reflux): Cleaves the thiadiazole ring, generating 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid and 3-phenyl-1,2,4-thiadiazol-5-amine .
-
Base-Mediated Rearrangement (NaOH/EtOH): Converts the thiadiazole ring to a triazole derivative via Dimroth rearrangement .
Cross-Coupling Reactions
The phenyl groups enable palladium-catalyzed coupling:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-[(4-(4-fluorophenyl)-1,3-thiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
Yields range from 55% to 78%, with regioselectivity confirmed by X-ray crystallography .
Reduction Reactions
Selective reduction of the thiazole ring is achieved using:
-
Catalytic Hydrogenation (H₂, Pd/C, EtOH): Saturates the thiazole to a thiazolidine, altering the compound’s planarity and bioactivity .
-
NaBH₄/MeOH : Reduces the acetamide carbonyl to a secondary alcohol at −20°C (65% yield) .
Stability Under Physiological Conditions
Studies in simulated biological environments (pH 7.4, 37°C) reveal:
-
Hydrolytic Stability : No degradation after 24 hrs, confirming resistance to esterases .
-
Photostability : Decomposes by 18% under UV light (λ = 254 nm, 8 hrs), forming a dimer via radical coupling .
Comparative Reactivity with Analogues
Reactivity differences arise from substituent effects:
| Structural Feature | Impact on Reactivity |
|---|---|
| Phenyl at thiadiazole C-3 | Enhances electrophilic substitution at thiazole |
| Sulfanyl linker | Increases susceptibility to oxidation vs. alkylation |
| Acetamide tail | Stabilizes against nucleophilic attack |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate potent activity against various bacterial strains, including those resistant to conventional antibiotics. In vitro tests revealed that some compounds derived from thiadiazole structures can inhibit the growth of pathogens such as Xanthomonas oryzae and Fusarium graminearum, with inhibition rates surpassing commercial bactericides .
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. A series of compounds containing the thiadiazole moiety were synthesized and evaluated for their cytotoxic effects against different cancer cell lines, such as HepG2 (liver cancer) and A549 (lung cancer). Notably, certain derivatives displayed IC50 values lower than those of established chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have also been documented. Compounds exhibiting this activity can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for treating conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of N-(3-phenyl-1,2,4-thiadiazol-5-yl) derivatives and evaluated their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiadiazole structure enhanced antimicrobial efficacy, with one compound achieving a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in treatment .
Case Study 2: Antitumor Activity
In another investigation focused on antitumor activity, several 1,3,4-thiadiazole derivatives were tested against breast cancer cell lines. One derivative demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 cell line, outperforming traditional treatments in terms of potency .
Summary Table of Biological Activities
| Activity | Target Pathogen/Cell Line | IC50/MIC | Comparison |
|---|---|---|---|
| Antimicrobial | Xanthomonas oryzae | MIC: 100 μg/mL | Better than thiodiazolecopper |
| Anticancer | MDA-MB-231 | IC50: 3.3 μM | Lower than cisplatin |
| Anti-inflammatory | Cytokine inhibition | - | Comparative studies ongoing |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Affinities
- ACE2-Binding Thiadiazole Derivatives: A structurally related compound, N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide, exhibits a binding energy of -5.51 kcal/mol with ACE2, a key receptor in SARS-CoV-2 entry .
- Thiazole-Triazole Hybrids: Compounds like 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500) and 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.479) demonstrate moderate structural resemblance to the target compound. These analogs are noted for antibacterial and anti-inflammatory activity, highlighting the importance of the sulfanyl-acetamide motif .
Key Observations :
- The target compound’s 1,2,4-thiadiazole core differentiates it from triazole-based analogs (e.g., Compound 38), which may reduce bacterial resistance but could affect solubility .
- The 4-phenyl-1,3-thiazol-2-yl sulfanyl group may enhance protein binding compared to methylsulfanyl-substituted thiadiazoles (e.g., ) due to aromatic stacking interactions .
Critical Analysis of Structural and Functional Differences
- Thiadiazole vs. Triazole Cores :
The 1,2,4-thiadiazole ring in the target compound may confer greater metabolic stability compared to triazole derivatives (e.g., Compound 38) but could reduce bioavailability due to increased hydrophobicity . - Sulfanyl Substituents :
The 4-phenyl-1,3-thiazol-2-yl sulfanyl group likely improves target selectivity over simpler alkyl-sulfanyl analogs (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide) by enabling π-π interactions with aromatic residues in biological targets .
Biological Activity
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H11N3OS |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 306934-71-4 |
| Melting Point | Not specified |
The structure features a thiadiazole ring which is known for its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and cellular pathways involved in inflammation and cancer progression. Specifically, compounds with similar structures have been noted for their role as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in inflammatory responses .
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the anticancer properties of related thiadiazole compounds against human cancer cell lines such as:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| SK-MEL-2 (Skin Cancer) | N-(4-acetyl-5-(4-hydroxyphenyl)-thiadiazole) | 4.27 |
| MDA-MB-231 (Breast Cancer) | N-(5-(benzylthio)-thiadiazole) | 9 |
| HCT15 (Colon Cancer) | Various Thiadiazole Derivatives | 0.794 - 23.6 |
These findings indicate that modifications on the phenyl ring significantly influence the cytotoxic potency of thiadiazole derivatives against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activities. For instance:
| Pathogen | Compound Tested | MIC (µg/mL) |
|---|---|---|
| Mycobacterium smegmatis | Thiadiazole Derivatives | 26.46 |
| E. coli | Various Thiadiazole Derivatives | Variable |
The compound's effectiveness against bacterial strains suggests potential applications in treating infections .
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
- Alam et al. (2011) reported that a series of 5-substituted thiadiazoles exhibited significant growth inhibition in various human cancer cell lines, establishing a structure–activity relationship that emphasizes the importance of substituents on the phenyl ring for enhancing cytotoxicity .
- Flefel et al. (2017) explored the anticancer activity of glycosylated thiadiazoles against human liver and prostate cancer cell lines, demonstrating moderate to good activity correlated with glycosylation patterns .
- Mohammadi-Farani et al. (2014) synthesized a series of thiadiazole derivatives and evaluated their efficacy against prostate and neuroblastoma cell lines, noting significant inhibitory effects compared to standard chemotherapeutics like Imatinib .
Q & A
Q. Advanced
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfanyl group .
- Exposure mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from thiadiazole fragments .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
